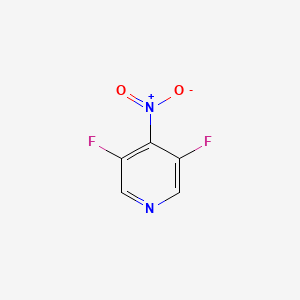

3,5-Difluoro-4-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in the realm of organic chemistry, serving as crucial building blocks in a multitude of applications. numberanalytics.comnumberanalytics.combohrium.com Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The unique electronic properties and reactivity of the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, make it a versatile component in the synthesis of complex molecules. numberanalytics.comnih.gov Many approved drugs for various human ailments, including anti-inflammatory agents, antihistamines, and anticancer compounds, incorporate the pyridine moiety. numberanalytics.comresearchgate.net Furthermore, pyridine derivatives are integral to the development of functional materials such as conducting polymers and luminescent substances. numberanalytics.com The continuous demand for novel and more effective compounds in these fields drives the ongoing development of advanced synthetic methodologies for accessing diverse pyridine structures. bohrium.com

The pyridine ring's nitrogen atom imparts distinct characteristics compared to its carbocyclic analog, benzene. It introduces a dipole moment and influences the ring's reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions, although the latter is generally favored at the C-2 and C-4 positions. nih.gov This reactivity profile, combined with its ability to form hydrogen bonds and its general stability, makes the pyridine scaffold a "privileged structure" in medicinal chemistry. nih.gov Consequently, a significant portion of modern organic synthesis research is dedicated to creating new and efficient ways to construct and functionalize pyridine rings. numberanalytics.combohrium.com

Contextualization of Halogenated and Nitrated Pyridines in Contemporary Chemical Research

Within the broad class of pyridine derivatives, those bearing halogen and nitro functional groups are of particular interest to researchers. The introduction of these electron-withdrawing groups significantly alters the electronic landscape of the pyridine ring, enhancing its reactivity towards nucleophilic substitution. This makes halogenated and nitrated pyridines valuable intermediates in the synthesis of more complex and highly functionalized heterocyclic systems. mdpi.comresearchgate.net

The presence of a nitro group, in particular, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netakjournals.com This is a cornerstone reaction in the synthesis of a wide array of substituted pyridines. mdpi.com For instance, the nitro group in nitropyridines can be readily displaced by various nucleophiles or reduced to an amino group, which can then be further manipulated. evitachem.com Research has focused on understanding and controlling the regioselectivity of these substitution reactions on various nitropyridine isomers. researchgate.netntnu.no

Fluorinated pyridines, another important subclass, have gained prominence due to the unique properties that fluorine atoms impart to organic molecules, such as increased metabolic stability and binding affinity in biological systems. The synthesis of fluorinated nitropyridines combines the activating effect of the nitro group with the desirable properties of fluorine. cdnsciencepub.comcdnsciencepub.com These compounds serve as highly reactive platforms for introducing fluorine into complex molecules. cdnsciencepub.comnih.gov The study of fluoro-nitropyridines, therefore, lies at the intersection of fluorine chemistry and heterocyclic synthesis, two areas of intense contemporary research.

Overview of 3,5-Difluoro-4-nitropyridine as a Key Research Target in Heterocyclic Chemistry

Among the various fluorinated nitropyridines, this compound has emerged as a compound of significant interest. Its structure is characterized by a pyridine ring substituted with two fluorine atoms at the 3 and 5-positions and a nitro group at the 4-position. This specific arrangement of electron-withdrawing groups makes the compound highly reactive and a versatile building block in synthetic chemistry.

The synthesis of this compound typically involves the nitration of 3,5-difluoropyridine (B1298662). evitachem.com Common methods employ a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to achieve regioselective nitration at the 4-position. evitachem.com Industrial-scale production may utilize continuous flow synthesis to improve yield and safety.

The primary utility of this compound in research lies in its role as a precursor to a variety of other pyridine derivatives. The fluorine atoms and the nitro group are all susceptible to displacement by nucleophiles, allowing for the introduction of a wide range of functional groups. For example, the nitro group can be reduced to an amino group, yielding 3,5-difluoro-4-aminopyridine, a valuable intermediate in its own right. The fluorine atoms can also be substituted, although this often requires specific reaction conditions. evitachem.com This reactivity makes this compound a key target for researchers aiming to develop new synthetic methodologies and to access novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H2F2N2O2 |

| Molecular Weight | 160.08 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C5H2F2N2O2 |

|---|---|

Molecular Weight |

160.08 g/mol |

IUPAC Name |

3,5-difluoro-4-nitropyridine |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H |

InChI Key |

MEHYVLBEEFDRHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro 4 Nitropyridine and Analogous Systems

Strategic Approaches to Fluorinated Pyridine (B92270) Precursors

The synthesis of 3,5-difluoro-4-nitropyridine is heavily reliant on the availability of appropriately fluorinated pyridine precursors. The introduction of fluorine and nitro groups onto the pyridine ring requires careful strategic planning to control regioselectivity and achieve efficient conversions.

Achieving a 3,5-difluoro substitution pattern on a pyridine ring is a key challenge. Several methods have been developed to introduce fluorine atoms with high regioselectivity.

One common approach is halogen exchange (Halex) reaction , where chloro- or bromo-pyridines are converted to their fluoro-analogs using a fluoride (B91410) source. For instance, 3,5-dichloro-2-fluoropyridine (B1304973) can be fluorinated to give 5-chloro-2,3-difluoropyridine. google.com The reaction of pentachloropyridine (B147404) with potassium fluoride in N-methylpyrrolidone at temperatures below 170°C can yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018) with high efficiency. google.comepo.orggoogle.com Further manipulation of these polychlorofluoropyridines can lead to the desired 3,5-difluoro pattern. The use of phase-transfer catalysts, such as tetrabutylphosphonium (B1682233) bromide, can facilitate the fluorination of trichloropyridines with potassium fluoride. google.com

The Balz-Schiemann reaction provides another classical route, transforming aromatic amines into aryl fluorides via diazonium tetrafluoroborate (B81430) intermediates. chinesechemsoc.org This method, while effective, can be limited by the need to handle potentially unstable diazonium salts. snnu.edu.cn Modern variations of this reaction have been developed, including the use of ionic liquids to improve yield and selectivity, and continuous flow processes to enhance safety. snnu.edu.cn A proof-of-concept study has demonstrated the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) using HF/pyridine in a continuous flow photochemical fluorodediazoniation step. acs.org

More recent advancements focus on the direct C-H fluorination of the pyridine ring. These methods offer a more atom-economical approach by avoiding the need for pre-functionalized substrates. For example, silver(II) fluoride (AgF₂) has been used for the site-selective monofluorination of pyridines at the C-H bonds adjacent to the nitrogen atom under mild conditions. nih.govbenthamdirect.com Transition-metal catalysis, including palladium- nih.gov and copper-catalyzed researchgate.net systems, has also been explored for directed C-H fluorination. Rhodium(III)-catalyzed C-H functionalization has been employed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.netresearchgate.net

A notable synthesis of 3,5-difluoropyridine (B1298662) involves the catalytic hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine, which itself is prepared from pentafluoropyridine (B1199360). core.ac.uk This highlights a strategy of starting with a perhalogenated pyridine and selectively removing halogens to achieve the desired substitution pattern.

The nitration of pyridine is notoriously challenging due to the electron-deficient nature of the ring, which is further deactivated upon protonation of the ring nitrogen under acidic nitrating conditions. nih.gov Direct nitration of pyridine with standard reagents like nitric acid and sulfuric acid often results in very low yields. nih.gov

To overcome this, various strategies have been developed. One effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite. nih.govbenthamscience.com This procedure is believed to proceed not through direct electrophilic aromatic substitution, but via a researchgate.netresearchgate.net sigmatropic shift of the nitro group from an N-nitropyridinium intermediate. nih.gov

The regioselectivity of nitration is highly dependent on the substituents already present on the pyridine ring. Electron-withdrawing groups, such as the fluorine atoms in 3,5-difluoropyridine, further deactivate the ring towards electrophilic attack. However, the nitration of 3,5-difluoropyridine can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, with temperature control being crucial to direct the substitution to the 4-position and minimize the formation of 2-nitro byproducts.

A powerful strategy to control the regioselectivity of nitration is the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. researchgate.net The nitration of pyridine N-oxide itself with a mixture of fuming nitric acid and sulfuric acid readily yields 4-nitropyridine (B72724) N-oxide. researchgate.net This approach circumvents the issues associated with the direct nitration of the parent pyridine. This principle is directly applicable to substituted pyridines.

Following the logic of using N-oxides to direct nitration, 3,5-difluoropyridine N-oxide emerges as a key intermediate in a strategic synthesis of this compound. The synthesis of 3,5-difluoropyridine N-oxide is typically achieved through the direct oxidation of 3,5-difluoropyridine using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. acs.org

The N-oxide moiety in 3,5-difluoropyridine N-oxide serves two primary roles. First, it activates the pyridine ring, making it more susceptible to electrophilic attack than the non-oxidized 3,5-difluoropyridine. Second, it directs the incoming electrophile, in this case, the nitronium ion (NO₂⁺), to the 4-position. The electron-donating character of the N-oxide group overrides the deactivating effect of the fluorine atoms, facilitating a more selective and efficient nitration. Research has shown that the nitration of 3,5-disubstituted pyridine N-oxides generally leads to the introduction of a nitro group at the 4-position. chemicalbook.com The subsequent product, this compound N-oxide, can then be deoxygenated to yield the final target compound, this compound.

Introduction of Nitro Functionality onto Pyridine Ring Systems

Synthetic Routes to this compound

The primary and most direct reported route to this compound involves the nitration of 3,5-difluoropyridine. This is typically carried out using a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. acs.org The reaction conditions, particularly temperature, must be carefully controlled to favor nitration at the 4-position and minimize the formation of other isomers.

An alternative, and potentially more selective, two-step route proceeds via the N-oxide intermediate as discussed previously. This method involves:

Oxidation of 3,5-difluoropyridine to 3,5-difluoropyridine N-oxide.

Nitration of 3,5-difluoropyridine N-oxide to form this compound N-oxide. A synthesis of this intermediate has been reported, yielding a product with a melting point of 124 °C.

Deoxygenation of this compound N-oxide to afford this compound. The deoxygenation can be achieved using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃). researchgate.netchemicalbook.com

A less common, alternative approach could involve a halogen exchange reaction on a pre-existing nitropyridine. For example, starting with a compound like 3,5-dichloro-4-nitropyridine, a Halex reaction with a fluoride source like potassium fluoride (KF) in a polar aprotic solvent could potentially yield the desired product. Microwave-assisted protocols have been shown to facilitate such halogen exchange reactions, with yields greater than 75% being reported for similar transformations.

Comparative Analysis of Synthetic Efficiency and Reaction Selectivity

The choice of synthetic route to this compound is dictated by factors such as yield, selectivity, availability of starting materials, and operational safety.

| Route | Starting Material | Key Reagents | Key Conditions | Reported Yield/Selectivity | Advantages/Disadvantages |

| Direct Nitration | 3,5-Difluoropyridine | HNO₃ / H₂SO₄ | Temperature modulation (e.g., 50–60°C) | Moderate yields, regioselectivity can be challenging. | Adv: One-step process. Disadv: Harsh conditions, potential for side products (e.g., 2-nitro isomer), lower selectivity. |

| N-Oxide Route | 3,5-Difluoropyridine | 1. Oxidizing agent (e.g., m-CPBA) 2. HNO₃ / H₂SO₄ 3. Reducing agent (e.g., PCl₃) | Stepwise synthesis | 32% yield for the N-oxide nitration step (based on 87% conversion). | Adv: Higher regioselectivity for 4-nitration, milder conditions for nitration possible. researchgate.netDisadv: Multi-step process, requires additional oxidation and deoxygenation steps. |

| Halogen Exchange | 3,5-Dichloro-4-nitropyridine (hypothetical) | KF / polar aprotic solvent | Microwave-assisted protocols can be effective. | Yields >75% reported for similar microwave-assisted Halex reactions. | Adv: Potentially high yield and selectivity if precursor is available. Disadv: Availability and synthesis of the chlorinated precursor may be a limiting factor. |

The direct nitration route is the most straightforward but suffers from potential regioselectivity issues and the use of harsh, strongly acidic conditions. The N-oxide route, while longer, offers a significant advantage in controlling the position of nitration, likely leading to a purer product and avoiding difficult separations of isomers. The halogen exchange route is highly dependent on the accessibility of the corresponding polychloro-4-nitropyridine precursor.

Emerging Methodologies in Fluorinated Pyridine Synthesis

The field of fluorination and pyridine functionalization is rapidly evolving, with new methods offering potential improvements in efficiency, selectivity, and sustainability.

Flow chemistry is becoming increasingly important for hazardous reactions like nitration. Continuous flow reactors offer superior heat transfer and mixing, allowing for better control over exothermic processes and minimizing the accumulation of unstable intermediates. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of 4-nitropyridine N-oxide and its subsequent conversion to 4-nitropyridine, achieving high throughput and yield. researchgate.netchemicalbook.com The application of flow chemistry to the synthesis of this compound could enhance safety and scalability, particularly for the direct nitration step.

Photochemical methods represent another frontier. Visible-light-mediated reactions are gaining traction for C-H functionalization under mild, metal-free conditions. chinesechemsoc.org Photochemical approaches have been developed for the C3-trifluoromethylation of imidazo[1,2-a]pyridines and could potentially be adapted for fluorination. mdpi.com Furthermore, photochemical reactions of fluorinated pyridines with metal complexes are being explored, which could open new avenues for their functionalization. acs.org

Advanced catalytic systems continue to be developed. This includes novel transition-metal catalysts for C-H activation and fluorination, as well as organocatalytic approaches. researchgate.netmdpi.com For instance, a dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines, which could be relevant for analogous systems. acs.org These emerging methodologies hold promise for accessing complex fluorinated pyridines like this compound with greater precision and under more environmentally benign conditions.

Metal-Catalyzed Approaches to Fluoropyridines

Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of N-heterocycles. core.ac.ukmdpi.com These methods often operate under mild conditions and allow for the precise construction of C-C and C-heteroatom bonds through mechanisms like C-H bond activation. core.ac.ukacs.orgresearchgate.net Catalysts based on rhodium, ruthenium, and palladium have been prominently featured in the development of new routes to fluorinated pyridines.

One notable strategy is the Rh(III)-catalyzed C–H functionalization, which enables the one-step synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This approach is versatile, accommodating a wide range of substituents on both coupling partners. acs.org The use of a [Cp*RhCl₂]₂ catalyst system has been established for pyridine synthesis, and adaptations have been made to accommodate the specific challenges of creating fluorinated analogues. acs.org Research has demonstrated the successful coupling of terminal alkynes with α,β-unsaturated oximes, which proceeds with high regioselectivity to yield single isomers of the 3-fluoropyridine (B146971) products. acs.org

Table 1: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines from α-fluoro-α,β-unsaturated oximes and Alkynes This table summarizes the scope of the reaction with various substituted alkynes.

| Oxime Partner | Alkyne Partner | Product | Yield (%) |

|---|---|---|---|

| α-Fluoro-cinnamaldehyde Oxime | Diphenylacetylene | 3-Fluoro-2,4,5,6-tetraphenylpyridine | 85 |

| α-Fluoro-cinnamaldehyde Oxime | 1,2-di(p-tolyl)acetylene | 3-Fluoro-5-phenyl-2,6-di-p-tolyl-4-(p-tolyl)pyridine | 75 |

| α-Fluoro-cinnamaldehyde Oxime | 1-Phenyl-1-propyne | 3-Fluoro-4-methyl-2,5-diphenylpyridine | 71 (in a 1.2:1 ratio of regioisomers) |

| α-Fluoro-cinnamaldehyde Oxime | Phenylacetylene | 3-Fluoro-2,5-diphenylpyridine | 80 |

| (E)-4-methoxy-α-fluorocinnamaldehyde oxime | Phenylacetylene | 3-Fluoro-5-(4-methoxyphenyl)-2-phenylpyridine | 71 |

Data sourced from research by Ellman, J. A., et al. acs.org

Ruthenium-based catalysts have been explored for the hydrodefluorination (HDF) of highly fluorinated pyridines. acs.org A study utilizing Ru(NHC)(PPh₃)₂(CO)H₂ catalysts (where NHC is an N-heterocyclic carbene) showed that the nature of the NHC ligand significantly influences the regioselectivity and extent of the HDF reaction. For instance, with an IPr ligand, HDF of pentafluoropyridine predominantly occurs at the ortho-position, while a less active IMes complex favors para-HDF. acs.org This method allows for the selective synthesis of lower-fluorinated pyridines, such as 3,5-difluoropyridine, from more heavily fluorinated precursors. acs.org

Table 2: Regioselectivity in Ru-Catalyzed Hydrodefluorination (HDF) of Pentafluoropyridine This table illustrates the influence of the N-heterocyclic carbene (NHC) ligand on product distribution.

| Catalyst (NHC Ligand) | Major Product | Other Products | Conversion (%) after 28h |

|---|---|---|---|

| Ru(IPr)(PPh₃)₂(CO)H₂ | 2,3,4,5-Tetrafluoropyridine (ortho-HDF) | 2,3,5,6-Tetrafluoropyridine (para-HDF) | ~100 |

| Ru(IMes)(PPh₃)₂(CO)H₂ | 2,3,5,6-Tetrafluoropyridine (para-HDF) | 2,3,4,5-Tetrafluoropyridine (ortho-HDF) | ~60 |

Conditions: 10 mol % Ru catalyst, Et₃SiH reductant, THF solvent. Data sourced from research by Macgregor, S. A., et al. acs.org

Photoredox-Mediated Strategies for Fluorinated Pyridine Construction

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling unique transformations under exceptionally mild conditions. mdpi.comrsc.org This approach is particularly well-suited for the construction of complex heterocyclic frameworks. rsc.orgbeilstein-journals.org For fluorinated pyridines, photoredox methods provide novel routes that often rely on the generation of radical intermediates. acs.orgresearchgate.net

A prominent example is the synthesis of diversely substituted 3-fluoropyridines through the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by iridium complexes like fac-Ir(ppy)₃ under blue LED irradiation. acs.orgacs.orgorganic-chemistry.org The reaction proceeds via the reduction of the iodoketone to generate a radical, which then engages with the silyl enol ether. acs.org The entire sequence can be performed in a one-pot manner, where the initial coupling is followed by condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyridine ring. acs.orgorganic-chemistry.org This method allows for the assembly of the 3-fluoropyridine structure from two different ketone-derived components. acs.orgresearchgate.net

The proposed mechanism involves the photoexcited iridium catalyst reducing the α,α-difluoro-β-iodoketone to generate a radical intermediate. acs.org This radical adds to the silyl enol ether, and the resulting adduct is oxidized to form a diketone, which subsequently condenses with ammonia to yield the final 3-fluoropyridine product. acs.orgorganic-chemistry.org

Table 3: Synthesis of 3-Fluoropyridines via One-Pot Photoredox Coupling and Condensation This table showcases the versatility of the photoredox method with various coupling partners.

| α,α-Difluoro-β-iodoketone | Silyl Enol Ether | Resulting 3-Fluoropyridine | Isolated Yield (%) |

|---|---|---|---|

| 1,1-Difluoro-3-iodo-4-phenylbutan-2-one | (1-Phenylvinyl)oxy)trimethylsilane | 2-Benzyl-3-fluoro-6-phenylpyridine | 90 |

| 1,1-Difluoro-3-iodo-4-phenylbutan-2-one | (Cyclohex-1-en-1-yloxy)trimethylsilane | 2-Benzyl-3-fluoro-5,6,7,8-tetrahydroquinoline | 91 |

| 1-(4-Bromophenyl)-2,2-difluoro-4-iodo-3-oxobutan-1-ylium | (1-Phenylvinyl)oxy)trimethylsilane | 2-(4-Bromobenzyl)-3-fluoro-6-phenylpyridine | 85 |

| 1,1-Difluoro-3-iodooctan-2-one | (1-Phenylvinyl)oxy)trimethylsilane | 3-Fluoro-2-pentyl-6-phenylpyridine | 73 |

Reaction Conditions: *fac-Ir(ppy)₃ catalyst, blue LEDs, followed by condensation with ammonium acetate. Data sourced from research by Dilman, A. D., et al. acs.orgorganic-chemistry.org*

Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Nitropyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine nucleus in 3,5-Difluoro-4-nitropyridine is severely deactivated towards electrophilic aromatic substitution (SEAr). The pyridine nitrogen atom itself is electron-withdrawing, and this effect is compounded by the presence of two highly electronegative fluorine atoms and a very strong electron-withdrawing nitro group. These groups collectively reduce the electron density of the aromatic ring to such an extent that reactions with electrophiles, such as nitration, sulfonation, or Friedel-Crafts reactions, are generally considered unfeasible under standard conditions. The parent compound, 3,5-difluoropyridine (B1298662), can undergo electrophilic nitration to produce this compound, but further electrophilic substitution on this product is highly improbable. evitachem.com

Cross-Coupling Reactions Involving Fluorinated Pyridine Moieties

The fluorine atoms on the this compound scaffold can potentially be replaced in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Although the C-F bond is generally strong, its activation and substitution in palladium-catalyzed reactions are known, particularly in electron-poor heterocyclic systems.

Common cross-coupling reactions applicable to halogenated pyridines include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with a halide. harvard.edursc.org In principle, this compound could react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond at the site of one of the fluorine atoms. harvard.edusoton.ac.uk

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgrsc.org This methodology could be applied to introduce alkynyl substituents onto the pyridine ring of this compound. wikipedia.orgrsc.org

The table below outlines the general conditions for these reactions as they apply to halo-pyridines.

| Reaction | Coupling Partners | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | R-B(OH)₂ + Ar-F | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | K₃PO₄, Na₂CO₃, etc. | Dioxane, Toluene, H₂O |

| Sonogashira | R-C≡CH + Ar-F | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N) | THF, DMF |

This table represents generalized conditions and specific optimization would be required for this compound.

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group of this compound is a key site for redox chemistry, primarily involving its reduction. The nitro group can be readily reduced to an amino group (NH₂) to form 3,5-difluoro-4-aminopyridine. evitachem.com This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). evitachem.comjsps.go.jp

The redox potential of nitropyridine derivatives is a critical factor in their reactivity. Computational studies have shown that 4-nitropyridine (B72724) derivatives, in general, possess high redox potentials, indicating they are relatively good electron acceptors. This electron-accepting ability is fundamental to the mechanism of their reduction and can also play a role in their biological activity, where the nitro group may be reduced to form reactive intermediates. evitachem.comlmaleidykla.lt The reduction of the nitro group is a crucial step in the synthesis of various functionalized pyridines, expanding the synthetic utility of the parent nitro compound.

Functional Group Interconversions and Derivatization Strategies

The strategic placement of fluoro and nitro groups on the pyridine ring makes this compound a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic structures. The primary avenues for its derivatization involve nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbons and reduction of the nitro group.

One of the most common transformations is the displacement of the fluorine atoms by various nucleophiles. evitachem.com Due to the activating effect of the para-nitro group, the fluorine atoms are excellent leaving groups in SNAr reactions. This allows for the introduction of a wide range of functional groups. For instance, reactions with amines or thiols proceed readily to yield substituted aminopyridines and thiopyridines, respectively. evitachem.com

Another key functional group interconversion is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation, often using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. evitachem.com The resulting 3,5-difluoro-4-aminopyridine is a valuable intermediate for further synthetic modifications.

The combination of these reactions provides a powerful strategy for creating diverse derivatives. For example, the nitro group can be reduced first, followed by nucleophilic substitution of the fluorine atoms, or vice versa. This sequential approach allows for controlled and selective functionalization of the pyridine core.

Furthermore, the synthesis of related compounds, such as 3-fluoro-4-nitropyridine (B80604) N-oxide, has been reported. nih.gov This N-oxide can be synthesized from 3-bromo-4-nitropyridine (B1272033) N-oxide via nucleophilic aromatic substitution with a fluoride (B91410) source. nih.gov The resulting N-oxide can then be hydrogenated to afford 3-fluoro-4-aminopyridine. nih.gov This highlights the utility of modifying the pyridine nitrogen as part of a derivatization strategy.

The following table summarizes some of the key functional group interconversions and derivatization reactions of this compound and related compounds.

| Precursor | Reagents and Conditions | Product | Reaction Type |

| This compound | Nucleophile (e.g., amines, thiols) | Substituted pyridine | Nucleophilic Aromatic Substitution |

| This compound | H₂, Pd/C | 3,5-Difluoro-4-aminopyridine | Reduction |

| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF), DMSO, 25°C | 3-Fluoro-4-nitropyridine N-oxide | Nucleophilic Aromatic Substitution |

| 3-Fluoro-4-nitropyridine N-oxide | H₂, 10% Pd/C, MeOH, 25°C | 3-Fluoro-4-aminopyridine | Reduction |

Mechanistic Investigations of Key Transformations in this compound Chemistry

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents. The fluorine atoms and the nitro group are strongly electron-withdrawing, which creates a significant electron deficiency in the pyridine ring. This electron-deficient nature is the primary driver for its susceptibility to nucleophilic attack.

The mechanism of nucleophilic aromatic substitution (SNAr) on this and related electron-poor aromatic systems is generally understood to proceed through a two-step addition-elimination sequence. masterorganicchemistry.comdalalinstitute.com In the first step, the nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. In the second, typically fast, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substitution product. The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. masterorganicchemistry.com

Computational studies, such as those using Density Functional Theory (DFT), have provided further insights into the reactivity of this compound. DFT calculations (at the B3LYP/6-311+G(d,p) level of theory) have shown that the nitro group at the C4 position directs incoming nucleophiles to the C2 and C6 positions through both resonance and inductive effects. The strong electron-withdrawing nature of the substituents lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to attack by nucleophiles like amines and thiols.

The regioselectivity of nucleophilic attack can be influenced by reaction conditions. For instance, in some SNAr reactions, kinetic versus thermodynamic control can be observed. At lower temperatures, the reaction may favor the kinetically controlled product, while at higher temperatures, the thermodynamically more stable product may be predominantly formed.

Recent research has also suggested that not all SNAr reactions follow a strict stepwise mechanism. In some cases, particularly with certain nucleophiles and substrates, a concerted mechanism may be operative. researchgate.netrsc.org Kinetic isotope effect studies and computational analyses on related systems have provided evidence for such concerted pathways. researchgate.net

Advanced Spectroscopic and Computational Analysis of 3,5 Difluoro 4 Nitropyridine

Spectroscopic Elucidation of Molecular Structures and Reaction Pathways in situ

In situ spectroscopic techniques are indispensable for observing chemical reactions as they happen, providing real-time data on reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sampling, which can alter the reaction's course. mt.comyoutube.com

Real-time Monitoring of Reactions using In Situ FTIR and Raman Spectroscopy

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for monitoring chemical reactions in real time. mt.comyoutube.com By inserting a probe directly into the reaction vessel, these methods can track the concentration changes of reactants, intermediates, and products by observing their characteristic vibrational frequencies. youtube.com

In the context of 3,5-Difluoro-4-nitropyridine, these techniques are particularly useful for monitoring its common reactions, such as nucleophilic aromatic substitution (SNAr). For instance, in a reaction where a nucleophile displaces one of the fluorine atoms, in situ FTIR could monitor the decrease in the intensity of the C-F vibrational band and the simultaneous appearance of a new band corresponding to the bond formed with the incoming nucleophile. Key vibrational modes for this compound that can be monitored include the symmetric and asymmetric stretches of the nitro group (NO₂) and the C-F stretching vibrations.

Raman spectroscopy offers complementary information and has distinct advantages, such as being insensitive to water and having a simple sample setup using glass cells. sciencenet.cn It can effectively monitor changes in the pyridine (B92270) ring vibrations and the functional groups during a reaction. sciencenet.cnmdpi.com For example, the reduction of the nitro group to an amine would be clearly observable through the disappearance of the strong NO₂ symmetric stretch and the emergence of N-H stretching bands.

Table 1: Illustrative Vibrational Frequencies for Monitoring Reactions of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|

| NO₂ Asymmetric Stretch | 1530-1570 | Disappears upon reduction of the nitro group. |

| NO₂ Symmetric Stretch | 1340-1380 | Disappears upon reduction of the nitro group. |

| C-F Stretch | 1100-1300 | Decreases in intensity during SNAr at a fluorine position. |

Application of X-ray Photoelectron Spectroscopy (XPS) in Catalytic Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edu This makes it exceptionally valuable for studying heterogeneous catalytic systems, where the reaction occurs at the surface of the catalyst. mdpi.comresearchgate.net

For reactions involving this compound, such as a palladium-catalyzed Suzuki or Heck coupling, XPS can be used to characterize the catalyst before and after the reaction. rsc.org By analyzing the core-level binding energies of the elements, one can gain insight into the catalyst's active state. For example, changes in the binding energy of the Pd 3d peak can reveal the oxidation state of palladium (e.g., Pd(0), Pd(II)), providing crucial information about the catalytic cycle. cnrs.fr Furthermore, XPS can detect the adsorption of reactants or intermediates onto the catalyst surface and identify potential catalyst deactivation mechanisms, such as poisoning by reaction byproducts. mdpi.com In situ or quasi-in situ XPS setups allow for the analysis of the catalyst under reaction conditions, offering a more accurate picture of its working state. researchgate.netcnrs.fr

Ultrafast Laser Spectroscopy for Time-Resolved Dynamics

Ultrafast laser spectroscopy encompasses a range of pump-probe techniques that use extremely short laser pulses (femtoseconds to picoseconds) to study chemical events on their natural timescales. ksu.eduijprajournal.com This method allows for the direct observation of short-lived transient species, excited states, and transition states that are undetectable by conventional spectroscopic methods. ijprajournal.comencyclopedia.pub

The application of ultrafast laser spectroscopy to this compound could provide profound insights into its reaction dynamics. For instance, in a photochemical reaction, a "pump" pulse would excite the molecule to a higher electronic state. A time-delayed "probe" pulse then measures the absorption or fluorescence of the system as it evolves. encyclopedia.pub By varying the delay between the pump and probe pulses, it is possible to map the entire reaction pathway, including processes like intersystem crossing, internal conversion, and bond cleavage, with femtosecond resolution. ictp.it This could be used to study the dynamics of photo-induced SNAr reactions or the formation and decay of radical intermediates, providing a level of mechanistic detail that is otherwise inaccessible. ijprajournal.com

Computational Chemistry Studies on this compound

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the prediction of molecular properties, structures, and reactivity. jstar-research.commmv.org

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.commdpi.com For this compound, DFT calculations can predict its ground-state geometry (bond lengths and angles), vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties with high accuracy. researchgate.netresearchgate.net

Key insights from DFT include the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical for understanding a molecule's reactivity. researchgate.net For this compound, the LUMO is expected to be low in energy and localized on the pyridine ring and nitro group, reflecting the compound's high electrophilicity. A Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, would visually demonstrate the electron-deficient regions (positive potential) susceptible to nucleophilic attack, primarily at the carbon atoms bearing the fluorine and nitro groups. researchgate.net

Table 2: Representative Data from DFT Calculations on this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| C-F Bond Length | 1.34 Å | Indicates a strong, polarized bond. |

| C-NO₂ Bond Length | 1.48 Å | Reflects the connection of the strong electron-withdrawing group. |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | -3.0 eV | Relates to the molecule's ability to accept electrons (electron affinity). |

Analysis of Nucleophilicity and Electrophilicity Descriptors

DFT can be used to quantify a molecule's reactivity through various calculated descriptors. ias.ac.in Given its structure, this compound is a pronounced electrophile. Its reactivity can be analyzed using conceptual DFT descriptors such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from a system. A more negative μ indicates a better electron acceptor.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO energy gap.

Calculations for this compound would be expected to yield a high electrophilicity index, confirming its high reactivity toward nucleophiles, which is consistent with experimental observations of SNAr reactions. ias.ac.inthieme-connect.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Prediction of Reactivity Trends and Elucidation of Reaction Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity of heterocyclic compounds like this compound. researchgate.net The electronic landscape of the molecule is heavily influenced by the presence of strongly electron-withdrawing fluorine atoms and a nitro (NO₂) group. These substituents decrease the electron density of the pyridine ring, making it susceptible to nucleophilic attack.

DFT studies, such as those using the B3LYP/6-311+G(d,p) level of theory, predict the molecule's reactivity trends in nucleophilic aromatic substitution (SNAr) reactions. ias.ac.in The combined inductive and resonance effects of the nitro group at the C4 position strongly activate the C2 and C6 positions for nucleophilic attack. This makes the fluorine atoms at the C3 and C5 positions less likely to be substituted directly in many SNAr reactions, with the attack preferentially occurring at the hydrogen-bearing carbons adjacent to the nitrogen atom.

The primary reaction mechanisms associated with this compound include:

Nucleophilic Substitution: While the fluorine atoms can be substituted by strong nucleophiles under specific conditions, the more pronounced reactivity is at the C2 and C6 positions.

Reduction: The nitro group is readily reduced to an amino group (NH₂) using standard reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is a common pathway for synthesizing derivative compounds like 3,5-difluoro-4-aminopyridine.

Below is a table summarizing the computationally predicted reactivity of the compound.

| Reaction Type | Predicted Reactive Site(s) | Influencing Factors | Common Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 and C6 | Strong activation by electron-withdrawing NO₂ group at C4. | 2- and 6-substituted pyridine derivatives |

| Reduction | Nitro group (NO₂) at C4 | Presence of a reducible nitro group. | 3,5-difluoro-4-aminopyridine |

| Substitution of Halogen | C3 and C5 (Fluorine atoms) | Requires specific reaction conditions and strong nucleophiles. | 3,5-disubstituted-4-nitropyridines |

Conformational Analysis and Investigation of Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the key considerations are the planarity of the pyridine ring and the orientation of the nitro group relative to the ring.

Computational studies on closely related molecules, such as fluorinated nitropyridine-N-oxides, provide a framework for understanding the intramolecular forces at play. nih.gov The presence of multiple bulky and electronegative substituents can lead to distortions from a perfectly planar geometry. The electronic interplay between the nitro group, the fluorine atoms, and the heterocyclic ring is critical to the molecule's final conformation. nih.gov

Key intramolecular interactions include:

Steric and Electronic Repulsion: There is potential for steric hindrance and electronic repulsion between the large nitro group and the adjacent fluorine atoms. This can cause the nitro group to twist out of the plane of the pyridine ring, which would affect the degree of conjugation between the nitro group and the aromatic system. nih.gov

The table below outlines the principal intramolecular interactions and their expected conformational effects.

| Interaction Type | Involved Groups | Predicted Effect | Method of Analysis |

|---|---|---|---|

| Steric/Electronic Repulsion | NO₂ group and adjacent F atoms | Causes twisting of the C-NO₂ bond, leading to a non-planar arrangement of the nitro group relative to the ring. nih.gov | Computational Geometry Optimization |

| Hyperconjugation (n → π) | Fluorine lone pairs (n) and ring C=C antibonding orbitals (π) | Stabilizes the molecule through electron delocalization. nih.gov | Natural Bond Orbital (NBO) Analysis |

| Resonance Effect | NO₂ group and pyridine π-system | Withdraws electron density from the ring, influencing reactivity and bond characteristics. | DFT, Resonance Structure Analysis |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Role as a Building Block for Polyfunctionalized Pyridine (B92270) Derivatives

3,5-Difluoro-4-nitropyridine is a key starting material for creating polyfunctionalized pyridine derivatives. The electron-deficient nature of the pyridine ring significantly enhances its reactivity towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective replacement of the fluorine atoms. Furthermore, the nitro group can be readily transformed into other functional groups, most commonly an amino group, through reduction.

This dual reactivity allows for a stepwise and controlled introduction of various substituents onto the pyridine core. For instance, one fluorine atom can be substituted with a nucleophile, followed by the reduction of the nitro group, and then a subsequent reaction at the second fluorine position. This sequential functionalization provides access to a diverse range of 2,3,4,5-tetrasubstituted pyridines that would be challenging to synthesize through other methods. The compound's utility as a building block stems from its capacity to undergo these predictable and high-yielding transformations. ambeed.com

Table 1: Reactions for the Synthesis of Polyfunctionalized Pyridines from this compound

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) | 3-Fluoro-5-substituted-4-nitropyridines | |

| Reduction | H₂, Pd/C or other reducing agents (e.g., SnCl₂) | 3,5-Difluoro-4-aminopyridine | |

| Oxidation | Oxidizing agents (e.g., CrO₃) | Oxidized pyridine derivatives |

Precursor for the Synthesis of Fused Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an excellent precursor for the construction of fused heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science. nih.govmdpi.com

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in many biologically active compounds. nih.govmdpi.com A common synthetic strategy for this scaffold involves the condensation of a 3-amino-4-halopyridine or a 4-amino-3-halopyridine with hydrazine (B178648) or its derivatives. Starting from this compound, a synthetic route can be devised. The initial step involves the reduction of the nitro group to yield 3,5-difluoro-4-aminopyridine. Subsequent regioselective nucleophilic substitution of the fluorine atom at the 3-position with hydrazine would form a key intermediate, which can then undergo intramolecular cyclization to furnish the desired 1H-pyrazolo[3,4-b]pyridine ring system. Research on related 2,6-difluoropyridines has demonstrated the feasibility of converting them into 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridines by reaction with hydrazine after initial functionalization. researchgate.net

Imidazopyridines are another class of fused heterocycles with significant therapeutic applications. nih.govmagtech.com.cn The synthesis of imidazo[4,5-b]pyridines often begins with 2,3-diaminopyridine (B105623) derivatives. nih.gov A plausible, albeit multi-step, pathway from this compound would involve an initial reduction to 3,5-difluoro-4-aminopyridine. This could be followed by a regioselective nitration at the C-3 position, and a second reduction step to generate a 3,4-diamino-5-fluoropyridine intermediate. This diamine can then undergo cyclocondensation with various reagents like aldehydes, carboxylic acids, or their equivalents to construct the fused imidazole (B134444) ring, resulting in imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. nd.edumdpi.com The nitro group is a key functional handle; its reduction to an amine opens up numerous possibilities for cyclization reactions. For example, the resulting 3,5-difluoro-4-aminopyridine can react with various bifunctional electrophiles to form different fused ring systems. The synthesis of isoxazolo[4,3-b]pyridines, for instance, has been achieved starting from related 2-chloro-3-nitropyridines, indicating that the nitropyridine moiety is a valuable precursor for such fused systems. nih.gov The electron-deficient nature of the nitropyridine ring also allows it to participate in cycloaddition reactions, further expanding its utility in constructing complex heterocyclic frameworks. nih.gov

Formation of Imidazopyridine Derivatives

Strategic Utility in the Construction of Complex Molecular Architectures

The construction of complex molecular architectures requires starting materials that offer a high degree of control over the introduction of multiple functional groups. This compound is an exemplary building block in this regard. Its three distinct reactive sites—the C-3 fluorine, the C-5 fluorine, and the C-4 nitro group—can be addressed with high regioselectivity.

The differential reactivity of these sites allows for a programmed, stepwise synthesis. An SNAr reaction can be performed first, followed by reduction of the nitro group, and then a second, different SNAr reaction or a cross-coupling reaction. ambeed.com This strategic functionalization enables the precise assembly of intricate substitution patterns on the pyridine ring, which is a privileged structure in many areas of chemistry. mdpi.com This level of synthetic control is crucial for building libraries of analogues for structure-activity relationship (SAR) studies and for the total synthesis of complex natural products and designed molecules.

Implementation in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. mdpi.comscispace.combeilstein-journals.org The success of a DOS campaign often relies on a versatile central scaffold that can be elaborated through divergent reaction pathways. This compound is an ideal starting point for DOS due to its multiple, orthogonally reactive functional groups. nih.gov

A DOS strategy using this compound could involve a "build/couple/pair" algorithm. nih.gov

Build/Couple (Step 1): A library of nucleophiles is used to displace one of the fluorine atoms, creating a set of mono-substituted pyridine derivatives.

Couple (Step 2): The nitro group in this first set of compounds is reduced to an amine and then coupled with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates).

Pair (Step 3): The remaining fluorine atom is then displaced by a second library of nucleophiles.

This approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily available starting material, exploring a wide swath of chemical space. scispace.com

Q & A

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-nitropyridine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nitration and halogenation steps. Key methodologies include:

- Direct nitration of 3,5-difluoropyridine under controlled HNO₃/H₂SO₄ conditions, though regioselectivity challenges require temperature modulation (50–60°C) to minimize byproducts like 2-nitro derivatives .

- Halogen exchange reactions (e.g., using KF in polar aprotic solvents) to introduce fluorine atoms post-nitration, with yields >75% achieved via microwave-assisted protocols .

Critical factors : Excess nitric acid increases nitration efficiency but risks decomposition. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ −110 to −115 ppm for aromatic fluorines) .**

Q. How do spectroscopic techniques (NMR, IR) characterize this compound?

- ¹H NMR : Pyridine protons appear as a singlet at δ 8.7–9.0 ppm due to symmetry. Adjacent nitro and fluorine groups deshield protons .

- ¹⁹F NMR : Two distinct peaks for fluorine atoms at C3 and C5 (δ −112 to −118 ppm), with coupling constants (J = 8–10 Hz) confirming para-nitro substitution .

- IR : Strong NO₂ asymmetric stretch at 1530–1550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal stability : Decomposes above 150°C, releasing NOₓ gases. Store at RT in inert atmospheres (Ar/N₂) .

- Light sensitivity : Nitro groups promote photodegradation; use amber vials and avoid UV exposure .

- Moisture : Hydrolysis at C4 nitro position forms 3,5-difluoro-4-hydroxypyridine; store with desiccants .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- DFT studies (B3LYP/6-311+G(d,p)) show the nitro group at C4 directs nucleophiles to C2 and C6 via resonance and inductive effects. Fluorine’s electron-withdrawing nature lowers LUMO energy (−2.1 eV), enhancing reactivity toward amines/thiols .

- Kinetic vs. thermodynamic control : At 25°C, SNAr favors C2 substitution (kinetic product), while higher temperatures (80°C) shift selectivity to C6 due to steric relief .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Antimicrobial studies : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) arise from assay conditions. Standardize using CLSI guidelines:

- Enzyme inhibition : Conflicting IC₅₀ values for COX-2 (µM vs. nM range) may reflect fluorophore interference in fluorescence-based assays. Validate via orthogonal methods (e.g., SPR or ITC) .

Q. How can this compound serve as a precursor for radiopharmaceuticals?

- ¹⁸F labeling : Replace nitro groups with ¹⁸F via isotopic exchange (K¹⁸F, crown ether, DMF, 120°C), achieving radiochemical yields of 60–70% .

- Applications : PET tracers targeting EGFR kinases show tumor uptake in murine models (SUVmax = 2.5 at 60 min post-injection) .

Methodological Best Practices

Q. How to troubleshoot low yields in SNAr reactions with this compound?

- Solvent optimization : Use DMSO or DMF for polar transition states; avoid protic solvents (e.g., MeOH) that deactivate nucleophiles .

- Catalysis : Add K₂CO₃ (2 equiv) to scavenge HF and prevent side reactions .

- Monitoring : Track reaction progress via ¹⁹F NMR; fluorine signal shifts (Δδ ≥ 0.5 ppm) indicate substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.